molecular formula C10H9N B074796 2-Phenylbut-3-enenitrile CAS No. 1592-11-6

2-Phenylbut-3-enenitrile

Cat. No. B074796
CAS RN: 1592-11-6
M. Wt: 143.18 g/mol
InChI Key: URFKATXMVVHHEY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, click chemistry strategies, or cyclization processes. For example, a series of poly(2,6-dimethyl-4-phenyl-1,4-dihydropyridinyl)arenes were synthesized using a one-pot, acid-catalyzed cyclocondensation reaction of the appropriate poly(aldehydes) with 3-aminobut-2-enenitrile in acetic acid at reflux, showcasing a methodology that might be relevant for synthesizing 2-Phenylbut-3-enenitrile derivatives (Abdelhamid et al., 2015).

Molecular Structure Analysis

Molecular structure and spectroscopic properties of compounds related to 2-Phenylbut-3-enenitrile have been investigated using density functional theory (DFT). For instance, the molecular structure and spectroscopic properties of a similar compound were calculated using DFT with satisfactory correlation between calculated and experimental values, demonstrating the utility of computational methods in understanding the properties of such molecules (Espinoza-Hicks et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving nitrile compounds, such as 2-Phenylbut-3-enenitrile, include photoisomerization, where compounds exhibit changes in molecular structure upon exposure to light. Studies on related compounds have provided insights into mechanisms involving singlet states and the role of specific functional groups in facilitating these transformations (Chiacchio et al., 1988).

Physical Properties Analysis

The physical properties of similar compounds have been characterized by techniques such as NMR, IR, and mass spectrometry, providing valuable information on melting and boiling points, as well as structural confirmation through single crystal X-ray diffraction. These techniques have elucidated the crystalline structure and highlighted intramolecular interactions within the molecules (Patil et al., 2012).

Scientific Research Applications

  • Asymmetric Alkylation : Alkylation of an unsymmetric allylic anion derived from 2-Phenylbut-3-enenitrile showed exclusive occurrence at C-4, producing products predominantly with 4R-configuration. This stereoselectivity increased remarkably in certain solvent mixtures (Fang & Chang, 1989).

  • Photoisomerization Studies : E/Z photoisomerization of derivatives of 2-Phenylbut-3-enenitrile was investigated using UV and NMR spectroscopy. This study contributed to understanding the mechanism of reaction through direct irradiation (Chiacchio, Musumarra, & Purrello, 1988).

  • Reactions with Quinoline : The reaction of 2-methylquinoline with a derivative of 2-Phenylbut-3-enenitrile in the presence of water and KOH resulted in the formation of a compound with double functionalization. This reaction was stereoselective, producing compounds with distinct configurations (Belyaeva et al., 2017).

  • Zwitterionic Nature Studies : Experimental and theoretical methods were used to study the molecular structure of a derivative of 2-Phenylbut-3-enenitrile, highlighting its zwitterionic nature in both solid state and organic solvents (Jasiński et al., 2016).

  • Synthesis of Fused Heterocyclic Derivatives : 2-Phenylbut-3-enenitrile derivatives were used in synthesizing fused heterocyclic derivatives with potential anti-tumor activities. Some synthesized compounds showed high inhibitory effects on various cancer cell lines (Wardakhan, Ibrahim, & Zaki, 2011).

  • Fragrance Ingredient Safety Assessment : 2-Phenylbut-3-enenitrile derivatives were evaluated for safety as fragrance ingredients. The study focused on various toxicity endpoints, including genotoxicity, reproductive toxicity, and skin sensitization, concluding no significant safety concerns at current levels of use (Api et al., 2020).

  • Electro-Optical and Charge-Transport Properties : The structural, electro-optical, and charge-transport properties of a compound based on 2-Phenylbut-3-enenitrile were studied using quantum chemical methods, revealing its potential as an efficient hole-transport material (Irfan et al., 2015).

  • Rose Odorants : A study on bifunctional nitrile odorants, including derivatives of 2-Phenylbut-3-enenitrile, revealed unique olfactory properties and provided insights into structure–odor relationships (Hauser, Kraft, & Carreira, 2018).

  • Biotransformations : Biotransformations of 3-arylpent-4-enenitriles, a class including 2-Phenylbut-3-enenitrile, were studied, revealing an unusual beta-vinyl effect on biocatalytic efficiency and enantioselectivity. This provided an efficient synthesis route for highly enantiopure compounds (Gao, Wang, Zheng, & Wang, 2006).

Safety And Hazards

Safety information for 2-Phenylbut-3-enenitrile indicates that it may pose certain hazards. Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

2-phenylbut-3-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N/c1-2-9(8-11)10-6-4-3-5-7-10/h2-7,9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFKATXMVVHHEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563820
Record name 2-Phenylbut-3-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylbut-3-enenitrile

CAS RN

1592-11-6
Record name 2-Phenylbut-3-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

a procedure according to A. Zerroukhi, A. Ainser, A. Arsac, N. Mignard, and B. Marculescu, Polymer Bulletin, 42, 535, 1999, is used. Initially, vinylbenzyl chloride is reacted with sodium cyanide to give vinylbenzyl cyanide, which is then reacted with ethanolamine to give the vinylbenzyloxazoline.
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Synthesis routes and methods II

Procedure details

A mixture of vinylbenzyl chloride in acetonitrile (5.0 g, 0.033 mol, in 10 mL of ACN) was added to a mixture of potassium cyanide (1.5 ME, 0.0495 mol, 3.2 g), 18-Crown-6 ether (0.52 g) and acetonitrile (15 mL). The resulting mixture was stirred overnight at room temperature. TLC analysis (hexane:ethyl acetate, 8:2) indicated that the reaction had gone to completion. The reaction was worked up by adding water to the reaction mixture (50 mL) and extracting the product into ethyl acetate. The organic layer was washed twice with water followed by brine solution. The organic layer was dried on Na2SO4 and recovered under reduced pressure to obtain the required vinylbenzyl cyanide as a light brown coloured oil (4.2 g, 87.8%) which was used without further purification in the next step. 1H NMR (400 MHz, CDCl3) δ3.7 (s, 2H), δ 5.3 (d, 1H, ethylene —CH trans), δ5.8 (d, 1H, ethylene-CH cis), δ 6.7 (m, 1H), δ 7.3 (Ar 2H, dd), δ 7.4 (Ar 2H, dd).
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10 mL
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3.2 g
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15 mL
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0.52 g
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50 mL
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Yield
87.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
CE Kefalidis, M Davi, PM Holstein, E Clot… - The Journal of …, 2014 - ACS Publications
This study describes the mechanism and selectivity pattern of the Pd 0 -catalyzed C(sp 3 )–H activation of a prototypical substrate bearing two linear alkyl groups. Experimentally, the …
Number of citations: 52 pubs.acs.org
F Dénès, A Pérez-Luna, F Chemla - Chemical reviews, 2010 - ACS Publications
Because of the presence of their π-system, electron-rich alkenes and alkynes are prone to react as nucleophiles with various electrophiles. The complexation of an alkene or alkyne …
Number of citations: 264 pubs.acs.org
NK Chehal - 2018 - mspace.lib.umanitoba.ca
While studying site selective palladium catalyzed Suzuki cross coupling on E-1,2-dichlorovinylphenyl ketone, a loss of stereochemistry was observed in the cross coupled product. It …
Number of citations: 3 mspace.lib.umanitoba.ca
NK Chehal, PHM Budzelaar, PG Hultin - Organic & Biomolecular …, 2018 - pubs.rsc.org
Suzuki cross-coupling of haloalkenes is generally assumed to occur with retention of the alkene stereochemistry. While studying Suzuki cross-couplings on E-1,2-dichlorovinyl phenyl …
Number of citations: 12 pubs.rsc.org
Q He - 2019 - search.proquest.com
Copper-catalysed regiodivergent borocyanation of 2-substituted 1, 3-dienes was achieved by a simple switch between two commercially available phosphine ligands. The reactions …
Number of citations: 1 search.proquest.com
C Koradin, A Rodriguez, P Knochel - Synlett, 2000 - thieme-connect.com
… Several other nitriles like 2phenylbut-3-enenitrile (16), isobutyronitrile (17) or benzyl cyanide (18) undergo the addition (Scheme 3). Thus, the unsaturated nitrile 16 adds to 1-…
Number of citations: 28 www.thieme-connect.com
CS Cheong, SH Lee - Journal of Molecular Catalysis B: Enzymatic, 2003 - Elsevier
Enzymatic resolution of tertiary arylic nitrile alcohols (1–8) by lipases from Pseudomonas cepacia (PCL), Pseudomonas flurescens (LAK, made by Amano Enzyme Co. Ltd.), …
Number of citations: 10 www.sciencedirect.com
YM Kim, KH Kim, S Park, JN Kim - Tetrahedron letters, 2011 - Elsevier
… Thus, we performed the reaction of 4a with benzyl bromide or cinnamyl bromide in order to confirm the formation of benzyl cyanide or 2-phenylbut-3-enenitrile; however, the reaction …
Number of citations: 13 www.sciencedirect.com
S Dongbang - 2020 - search.proquest.com
C–H bond activation via transition metal catalysis is an efficient method to access structural complexity from readily available starting inputs and is a major research focus in the Ellman …
Number of citations: 0 search.proquest.com

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